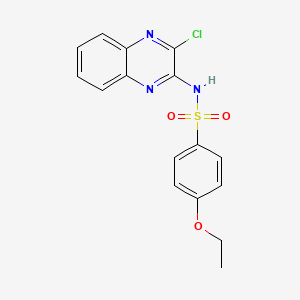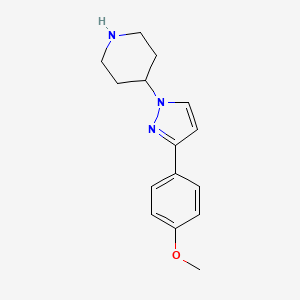
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of piperazines, which are structurally similar to piperidines, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a similar compound, 4-(4-methoxyphenyl)piperazin-1-ium 4-(4-methoxyphenyl)piperazine-1-carboxylate monohydrate, was characterized using single-crystal X-ray diffraction, NMR, and FT-IR .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. For instance, the piperidine-catalyzed Knoevenagel condensation reaction involves the formation of an iminium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, 4-(4-methoxyphenyl)piperidine hydrochloride, the empirical formula is C12H18ClNO, and the molecular weight is 227.73 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Psychotropic Properties
One study focused on the psychotropic properties of a similar compound, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazine-1-yl]-2-oksoetyl}-1,5-dihydro-4H-pyrazolo[3,4-D] pyridine-4-one, demonstrating significant anticonvulsant activity, sedative effects, and mild anxiolytic properties without affecting depressive behavior or skeletal muscle tone and coordination (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
Dopamine Receptor Partial Agonists
Another area of research involved the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. A derivative featuring a pyrazolo[1,5-a]pyridine substructure demonstrated high-affinity dopamine receptor partial agonism, showcasing potential as a novel therapeutic for psychiatric disorders (Möller et al., 2017).
Antimicrobial Activity
A synthesized derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited antimicrobial activities, providing a new avenue for antibiotic research and development (Okasha et al., 2022).
Antitumor Agents
Research into polymethoxylated fused pyridine ring systems, including similar compounds to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine, identified several derivatives with broad-spectrum antitumor activity, underscoring their potential in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).
c-Met/ALK Inhibitors
Compounds related to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine were identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These findings highlight their utility in targeting cancer pathways and tumor growth inhibition (Li, Wu, Tian, Zhang, & Wu, 2013).
PET Radiotracer for CB1 Cannabinoid Receptors
The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for use as a PET radiotracer, demonstrating the compound's relevance in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been found to exhibit a range of pharmacological effects .
Biochemical Pathways
It’s known that piperidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The molecular weight of the compound is 22773 , which could potentially influence its bioavailability.
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRULSWIGOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

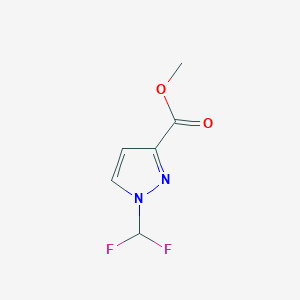
![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)
![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)
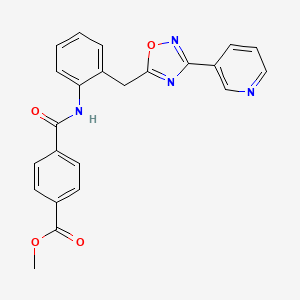

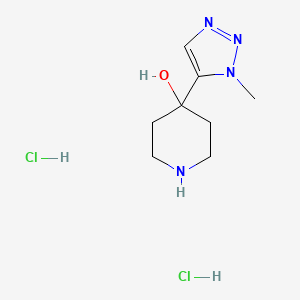
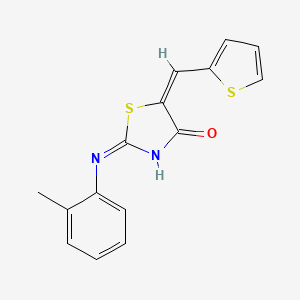

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

